N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1,6-naphthyridine-4-carboxamide
Description
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1,6-naphthyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxathiane ring and a naphthyridine core
Properties
IUPAC Name |
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1,6-naphthyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-14(17-7-10-9-22(19,20)6-5-21-10)11-1-4-16-13-2-3-15-8-12(11)13/h1-4,8,10H,5-7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMBXJQJBWLMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(O1)CNC(=O)C2=C3C=NC=CC3=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1,6-naphthyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the oxathiane ring, which can be synthesized from 2-(allylsulfanyl)ethanol and tellurium tetrachloride in boiling chloroform . The resulting intermediate is then reacted with a naphthyridine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1,6-naphthyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxathiane ring can be oxidized to form sulfone derivatives.
Reduction: Reduction of the oxathiane ring can yield thiol derivatives.
Substitution: The naphthyridine core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxathiane ring can produce sulfone derivatives, while reduction can yield thiol derivatives.
Scientific Research Applications
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1,6-naphthyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1,6-naphthyridine-4-carboxamide involves its interaction with specific molecular targets. The compound’s oxathiane ring and naphthyridine core allow it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinones: These compounds share a similar naphthyridine core and are known for their biological activities.
Indole Derivatives: These compounds have diverse biological activities and are structurally similar due to their aromatic nature.
Thiazole Derivatives: These compounds also exhibit a range of biological activities and share some structural similarities with the oxathiane ring.
Uniqueness
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-1,6-naphthyridine-4-carboxamide is unique due to its combination of an oxathiane ring and a naphthyridine core, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
